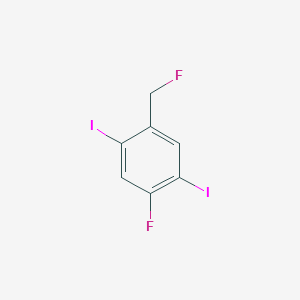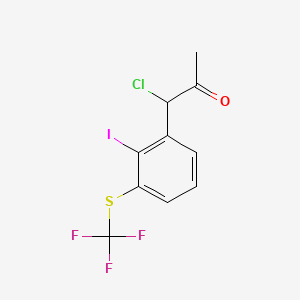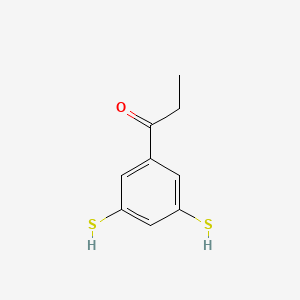![molecular formula C13H10Cl2O4 B14061993 5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 278597-17-4](/img/structure/B14061993.png)
5-[(2,6-Dichlorophenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl-: is an organic compound known for its unique structure and reactivity. This compound is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its ability to form stable enolates and its reactivity towards various electrophiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- typically involves the condensation of Meldrum’s acid with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its reactivity and use in organic synthesis.
5-Methylene-1,3-dioxane-2-one: A cyclic carbonate used in polymer chemistry.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: A derivative of Meldrum’s acid with similar reactivity.
Uniqueness: 1,3-Dioxane-4,6-dione, 5-[(2,6-dichlorophenyl)methylene]-2,2-dimethyl- is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
278597-17-4 |
|---|---|
Fórmula molecular |
C13H10Cl2O4 |
Peso molecular |
301.12 g/mol |
Nombre IUPAC |
5-[(2,6-dichlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H10Cl2O4/c1-13(2)18-11(16)8(12(17)19-13)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3 |
Clave InChI |
PANLUASLPLZSDL-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


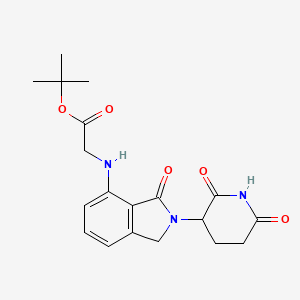
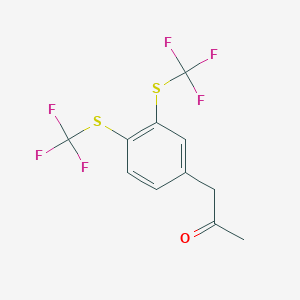
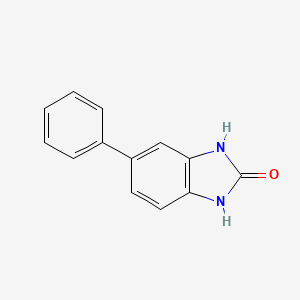
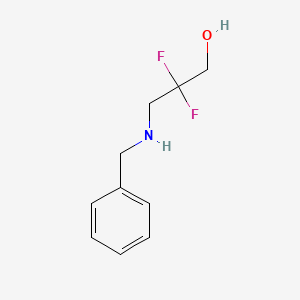
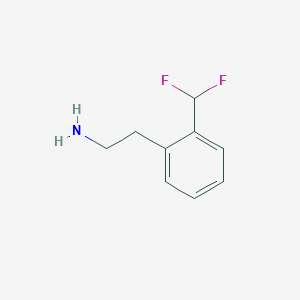

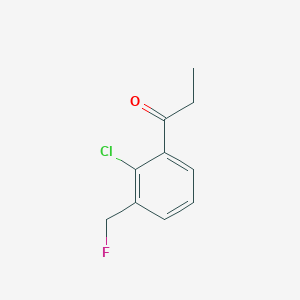
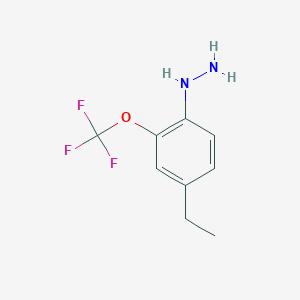
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)
![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
